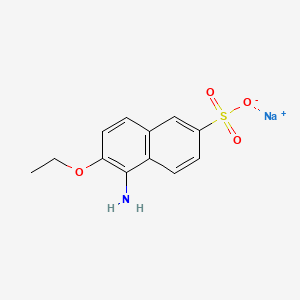

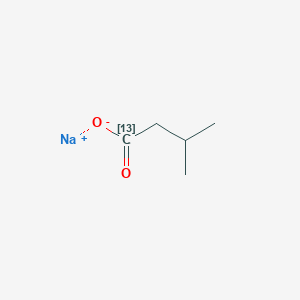

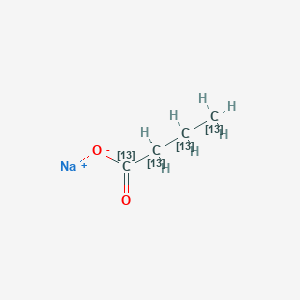

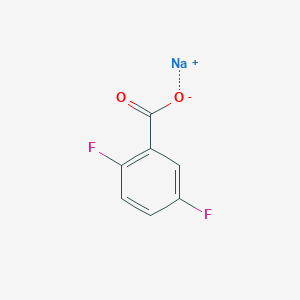

N-(Cyclopropylmethyl)-2,5-dimethylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the aniline group, possibly through a reduction of a nitro group on a benzene ring already substituted with the cyclopropylmethyl and dimethyl groups . The cyclopropyl group could potentially be introduced through a cyclopropanation reaction .Molecular Structure Analysis

The molecular structure of this compound would be influenced by the aromatic benzene ring and the cyclopropyl group. The benzene ring contributes to the compound’s stability and influences its reactivity . The cyclopropyl group, being a three-membered ring, would add some strain to the molecule .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the aniline group, which can act as a nucleophile and undergo reactions such as acylation or alkylation . The cyclopropyl group can also participate in various reactions, particularly ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the aniline group can form hydrogen bonds, which could influence the compound’s solubility in different solvents .Applications De Recherche Scientifique

Reactivity and Synthesis Applications

One area of research focuses on the reactivity patterns of dialkylaniline radical cations, including N,N-dimethylaniline derivatives. These compounds react with copper(II) ions to form amine radical cations, which can undergo dimerization or nucleophilic substitution reactions. This reactivity is crucial for synthesizing para-substituted dialkylanilines, which are valuable intermediates in organic synthesis (Kirchgessner, Sreenath, & Gopidas, 2006).

Material Science and Photocatalysis

In material science, N,N-dimethylaniline derivatives have been used to access highly functionalized compounds with significant properties. For example, non-concerted [2+2] and [4+2] cycloadditions between N,N-dimethylanilino-substituted compounds have led to the creation of structures with intense, low-energy charge-transfer bands. These compounds are of interest for their potential applications in electronic and photonic materials due to their unique electronic properties (Jayamurugan et al., 2011).

Catalysis and Polymerization

Cyclopentadienyl ligands functionalized by quinoline or N,N-dimethylaniline have shown to form stable chromium(III) complexes, which are highly active catalysts for olefin polymerization. The structural rigidity and nitrogen coordination of these ligands contribute to the high activity and temperature stability of the catalysts, highlighting the role of dimethylaniline derivatives in developing new catalytic systems (Enders, Fernandez, Ludwig, & Pritzkow, 2001).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(cyclopropylmethyl)-2,5-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-3-4-10(2)12(7-9)13-8-11-5-6-11/h3-4,7,11,13H,5-6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDIVBLXWFNRNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NCC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635973 |

Source

|

| Record name | N-(Cyclopropylmethyl)-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyclopropylmethyl)-2,5-dimethylaniline | |

CAS RN |

356539-50-9 |

Source

|

| Record name | N-(Cyclopropylmethyl)-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.